molecular formula C13H12N6O B14210107 1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one CAS No. 825617-17-2

1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one

Cat. No.: B14210107
CAS No.: 825617-17-2
M. Wt: 268.27 g/mol
InChI Key: RIYMNFYXBSUYPD-UHFFFAOYSA-N
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Description

1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one is a complex organic compound that features a unique structure combining benzimidazole, pyrazole, and imidazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the benzimidazole core, followed by cyclization with hydrazine derivatives to introduce the pyrazole ring. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with an appropriate isocyanate or carbodiimide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-one derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

825617-17-2

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

1-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]imidazolidin-2-one

InChI

InChI=1S/C13H12N6O/c20-13-14-5-6-19(13)10-7-15-18-11(10)12-16-8-3-1-2-4-9(8)17-12/h1-4,7H,5-6H2,(H,14,20)(H,15,18)(H,16,17)

InChI Key

RIYMNFYXBSUYPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=C(NN=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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